(tert-Butylazanediyl)dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is characterized by the presence of a tert-butyl group attached to an azanediyl group, which is further bonded to two hydroxymethyl groups. This compound is often used in various chemical reactions and industrial applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (tert-Butylazanediyl)dimethanol typically involves the reaction of tert-butylamine with formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{tert-Butylamine} + 2 \text{Formaldehyde} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of tert-butylformaldehyde or tert-butylcarboxylic acid.
Reduction: Formation of tert-butylamine or tert-butylmethanol.
Substitution: Formation of tert-butylhalides or tert-butylalkoxides.
Scientific Research Applications
(tert-Butylazanediyl)dimethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (tert-Butylazanediyl)dimethanol involves its interaction with various molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound. The tert-butyl group provides steric hindrance, affecting the compound’s overall reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
N,N-Dimethylaminomethyl: Similar in structure but with dimethyl groups instead of hydroxymethyl groups.
N,N-Diethylaminomethyl: Similar in structure but with diethyl groups instead of hydroxymethyl groups.
N,N-Bis(hydroxymethyl)ethylamine: Similar in structure but with an ethyl group instead of a tert-butyl group.
Uniqueness: (tert-Butylazanediyl)dimethanol is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and selectivity. This makes it a valuable reagent in organic synthesis and industrial applications .
Properties
IUPAC Name |
[tert-butyl(hydroxymethyl)amino]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c1-6(2,3)7(4-8)5-9/h8-9H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOYDJAIEJKTHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CO)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573927 |
Source
|
Record name | (tert-Butylazanediyl)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60573927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55686-22-1 |
Source
|
Record name | (tert-Butylazanediyl)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60573927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.